Cas no 56755-22-7 (L-Phenylalanine betaine)
L-Phenylalanine betaine Chemical and Physical Properties
Names and Identifiers
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- Phenylalanine betaine
- (2S)-3-Phenyl-2-(trimethylammonio)propanoate
- 2-phenylalanine betaine
- L-N,N,N-trimethylphenylalanine
- N,N,N-trimethylphenylalanine
- (alphaS)-alpha-Carboxy-N,N,N-trimethylbenzeneethanaminium inner salt
- L-Phenylalanine betaine
- GVM3V4ZCR1
- (2S)-3-phenyl-2-(trimethylazaniumyl)propanoate
- N,N,N-trimethyl-L-phenylalanine
- (S)-3-Phenyl-2-(trimethylammonio)propanoate
- W1086
- Q27216418
- Benzeneethanaminium, alpha-carboxy-N,N,N-trimethyl-, inner salt, (alphaS)-
- AKOS032948628
- BENZENEETHANAMINIUM, .ALPHA.-CARBOXY-N,N,N-TRIMETHYL-, INNER SALT, (.ALPHA.S)-
- 56755-22-7
- CS-0023182
- Benzeneethanaminium, -carboxy-N,N,N-trimethyl-, inner salt, (S)-
- CHEBI:125805
- DTXSID801346724
- FS-10024
- HY-N3083
- UNII-GVM3V4ZCR1
- [ "" ]
-
- Inchi: 1S/C12H17NO2/c1-13(2,3)11(12(14)15)9-10-7-5-4-6-8-10/h4-8,11H,9H2,1-3H3/t11-/m0/s1
- InChI Key: XTFQIRIHLGODFV-NSHDSACASA-N
- SMILES: [O-]C([C@H](CC1C=CC=CC=1)[N+](C)(C)C)=O
Computed Properties
- Exact Mass: 207.12600
- Monoisotopic Mass: 207.126
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 15
- Rotatable Bond Count: 3
- Complexity: 209
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 1
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 40.1
- XLogP3: 2.5
Experimental Properties
- Color/Form: Powder
- PSA: 40.13000
- LogP: 0.05380
L-Phenylalanine betaine Security Information
- Storage Condition:Store at room temperature, 2-8 ℃ is better
L-Phenylalanine betaine Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| SHANG HAI TAO SHU Biotechnology Co., Ltd. | TN6011-5 mg |
Phenylalanine betaine |
56755-22-7 | 5mg |
¥3865.00 | 2022-02-28 | ||
| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | P74860-5mg |
(2S)-3-Phenyl-2-(trimethylammonio)propanoate |
56755-22-7 | 5mg |
¥4000.0 | 2021-09-08 | ||
| TargetMol Chemicals | TN6011-1 ml * 10 mm |
Phenylalanine betaine |
56755-22-7 | 1 ml * 10 mm |
¥ 2860 | 2024-07-19 | ||
| A2B Chem LLC | AG74861-1mg |
Phenylalanine betaine |
56755-22-7 | >95% | 1mg |
$599.00 | 2023-12-30 | |
| A2B Chem LLC | AG74861-5mg |
Phenylalanine betaine |
56755-22-7 | 98.0% | 5mg |
$494.00 | 2024-04-19 | |
| TargetMol Chemicals | TN6011-5 mg |
Phenylalanine betaine |
56755-22-7 | 98% | 5mg |
¥ 2,760 | 2023-07-10 | |
| SHANG HAI TAO SHU Biotechnology Co., Ltd. | TN6011-1 mL * 10 mM (in DMSO) |
Phenylalanine betaine |
56755-22-7 | 1 mL * 10 mM (in DMSO) |
¥ 2860 | 2023-09-07 | ||
| TargetMol Chemicals | TN6011-5mg |
Phenylalanine betaine |
56755-22-7 | 5mg |
¥ 2760 | 2024-07-19 | ||
| 1PlusChem | 1P00EHCD-5mg |
Phenylalanine betaine |
56755-22-7 | 98% | 5mg |
$1475.00 | 2023-12-16 | |
| Aaron | AR00EHKP-5mg |
Phenylalanine betaine |
56755-22-7 | 98% | 5mg |
$561.00 | 2025-02-13 |
L-Phenylalanine betaine Related Literature
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Ji-Ping Wei Nanoscale, 2015,7, 11815-11832
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Ana G. Neo,Ana Bornadiego,Jesús Díaz,Stefano Marcaccini,Carlos F. Marcos Org. Biomol. Chem., 2013,11, 6546-6555
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Peiyuan Zeng,Xiaoxiao Wang,Ming Ye,Qiuyang Ma,Jianwen Li,Wanwan Wang,Baoyou Geng,Zhen Fang RSC Adv., 2016,6, 23074-23084
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Dhirendra K. Chaudhary,Pramendra Kumar,Lokendra Kumar RSC Adv., 2016,6, 94731-94738
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Goonay Yousefalizadeh,Shideh Ahmadi,Nicholas J. Mosey,Kevin G. Stamplecoskie Nanoscale, 2021,13, 242-252
Additional information on L-Phenylalanine betaine
Introduction to L-Phenylalanine Betaine (CAS No. 56755-22-7)
L-Phenylalanine betaine, a compound with the chemical formula C9H13NO2, is a derivative of the essential amino acid L-phenylalanine. This compound is characterized by its unique structure, which includes a betaine moiety, making it of significant interest in the field of biochemical research and pharmaceutical development. The CAS number 56755-22-7 provides a unique identifier for this substance, facilitating its recognition and use in scientific and industrial applications.
The synthesis of L-Phenylalanine betaine involves a series of well-defined chemical reactions that convert L-phenylalanine into its betaine derivative. This process typically requires precise control of reaction conditions, including temperature, pH, and catalyst selection, to ensure high yield and purity. The importance of these parameters is underscored by recent advancements in catalytic systems that enhance the efficiency of such transformations.
In recent years, L-Phenylalanine betaine has garnered attention for its potential applications in various fields, particularly in the realm of biochemistry and drug discovery. One of the most promising areas is its use as a precursor in the synthesis of more complex molecules. For instance, researchers have explored its utility in the preparation of peptidomimetics, which are designed to mimic the biological activity of natural peptides but with improved stability and pharmacokinetic properties.
The role of L-Phenylalanine betaine as a building block for peptidomimetics is particularly significant given the increasing demand for targeted therapies in medicine. Peptidomimetics have shown promise in treating a variety of diseases, including cancer and inflammatory disorders. By leveraging the structural features of L-Phenylalanine betaine, scientists can design molecules that interact selectively with specific biological targets, thereby enhancing therapeutic efficacy while minimizing side effects.
Another area where L-Phenylalanine betaine has found utility is in the development of enzyme inhibitors. Enzymes are crucial biological catalysts that mediate many essential cellular processes. Inhibiting specific enzymes can be an effective strategy for treating diseases caused by enzymatic dysregulation. For example, researchers have investigated the use of L-Phenylalanine betaine derivatives as inhibitors of amino acid-metabolizing enzymes. These inhibitors have potential applications in managing metabolic disorders and could provide new therapeutic options for patients.
The chemical properties of L-Phenylalanine betaine also make it a valuable component in materials science. Its ability to form stable complexes with other molecules has led to its use in the development of novel materials with applications ranging from drug delivery systems to functional coatings. These materials often exhibit enhanced stability and biocompatibility, making them suitable for medical implants and other biomedical applications.
In conclusion, L-Phenylalanine betaine (CAS No. 56755-22-7) is a versatile compound with significant potential in multiple domains of science and industry. Its role as a precursor in drug development, particularly in peptidomimetic and enzyme inhibitor synthesis, underscores its importance in advancing therapeutic strategies. Furthermore, its applications in materials science highlight its versatility beyond pharmaceuticals. As research continues to uncover new uses for this compound, its impact on science and technology is likely to grow even further.
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